molecular formula C16H24N4O4S B7057882 4-[4-(Propylsulfonylamino)benzoyl]-1,4-diazepane-1-carboxamide

4-[4-(Propylsulfonylamino)benzoyl]-1,4-diazepane-1-carboxamide

Cat. No.: B7057882
M. Wt: 368.5 g/mol
InChI Key: NSTYRAZZACBOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Propylsulfonylamino)benzoyl]-1,4-diazepane-1-carboxamide is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by its unique structure, which includes a benzoyl group attached to a diazepane ring, with a propylsulfonylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Propylsulfonylamino)benzoyl]-1,4-diazepane-1-carboxamide typically involves multiple steps:

  • Formation of the Benzoyl Intermediate: : The initial step involves the preparation of the benzoyl intermediate. This can be achieved by reacting 4-aminobenzoyl chloride with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

  • Diazepane Ring Formation: : The next step involves the formation of the diazepane ring. This can be done by reacting the benzoyl intermediate with a suitable diamine, such as 1,4-diaminobutane, under reflux conditions in a polar solvent like ethanol. The reaction is typically catalyzed by an acid, such as hydrochloric acid, to facilitate ring closure.

  • Carboxamide Formation: : The final step involves the introduction of the carboxamide group. This can be achieved by reacting the diazepane intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like pyridine. The reaction is usually carried out at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfonyl group. Common oxidizing agents include hydrogen peroxide and peracids, which can convert the sulfonyl group to a sulfone.

  • Reduction: : Reduction reactions can target the carbonyl groups in the compound. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the benzoyl group to a benzyl alcohol.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the amide and sulfonyl groups. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these substitutions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids (e.g., m-chloroperbenzoic acid)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Benzyl alcohol derivatives

    Substitution: Various substituted amides and sulfonamides

Scientific Research Applications

4-[4-(Propylsulfonylamino)benzoyl]-1,4-diazepane-1-carboxamide has several applications in scientific research:

  • Medicinal Chemistry: : The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

  • Material Science: : The compound’s stability and reactivity make it useful in the synthesis of advanced materials, such as polymers and nanomaterials. It can be used as a building block for creating materials with specific properties.

  • Biological Research: : The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with proteins makes it valuable in structural biology.

  • Industrial Applications: : The compound’s chemical properties make it suitable for use in industrial processes, such as catalysis and chemical synthesis. It can be employed as a catalyst or a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[4-(Propylsulfonylamino)benzoyl]-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The propylsulfonylamino group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This can alter the enzyme’s catalytic activity and affect metabolic pathways.

    Receptors: The compound can act as an agonist or antagonist at various receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Methylsulfonylamino)benzoyl]-1,4-diazepane-1-carboxamide
  • 4-[4-(Ethylsulfonylamino)benzoyl]-1,4-diazepane-1-carboxamide
  • 4-[4-(Butylsulfonylamino)benzoyl]-1,4-diazepane-1-carboxamide

Uniqueness

4-[4-(Propylsulfonylamino)benzoyl]-1,4-diazepane-1-carboxamide is unique due to its propylsulfonylamino substituent, which imparts distinct chemical and biological properties. Compared to its analogs with different alkyl groups, the propyl group provides an optimal balance of hydrophobicity and steric effects, enhancing the compound’s stability and reactivity.

Properties

IUPAC Name

4-[4-(propylsulfonylamino)benzoyl]-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4S/c1-2-12-25(23,24)18-14-6-4-13(5-7-14)15(21)19-8-3-9-20(11-10-19)16(17)22/h4-7,18H,2-3,8-12H2,1H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTYRAZZACBOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.